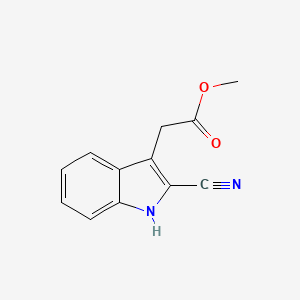

Methyl 2-(2-cyano-1H-indol-3-yl)acetate

Description

Significance of the Indole (B1671886) Scaffold in Pharmaceutical Chemistry and Drug Discovery

The indole scaffold is often described as a "privileged structure" in medicinal chemistry, owing to its ability to bind to a wide range of biological targets with high affinity. researchgate.neteurekaselect.com This versatile heterocyclic building block is a core component of numerous natural products, alkaloids, and synthetic drugs, demonstrating a vast spectrum of pharmacological activities. nih.govresearchgate.net Its structural versatility allows for modifications at various positions, significantly influencing its biological profile and making it a key pharmacophore in the drug development process. mdpi.comnih.gov

The importance of the indole nucleus is underscored by its presence in many FDA-approved drugs. mdpi.com These compounds span a wide array of therapeutic areas, highlighting the scaffold's broad utility.

Table 1: Examples of Pharmacological Activities of Indole Derivatives

| Therapeutic Area | Examples of Activities |

|---|---|

| Oncology | Anticancer, Antitumor, Antiproliferative mdpi.comresearchgate.net |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal, Antimalarial, Antitubercular researchgate.netresearchgate.net |

| Inflammation | Anti-inflammatory, Analgesic researchgate.netjetir.org |

| Central Nervous System | Neuroprotective, Antidepressant, Anti-Alzheimer's nih.govnih.gov |

| Cardiovascular Diseases | Antihypertensive nih.govresearchgate.net |

The continued exploration of indole derivatives in drug discovery aims to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.com

Relevance of the Cyanoacetate (B8463686) Moiety in Synthetic and Biological Contexts

The cyanoacetate moiety, characterized by the presence of a nitrile group and an ester or carboxylic acid function attached to a central methylene (B1212753) group, is a highly valuable building block in organic synthesis. wikipedia.org Its chemical reactivity, particularly the acidity of the methylene protons, allows it to participate in a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel condensation and Michael addition. wikipedia.orgresearchgate.net This reactivity makes cyanoacetic acid and its esters, like ethyl cyanoacetate, crucial intermediates for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrans, many of which are pharmacologically active. wikipedia.orgresearchgate.netekb.eg

Beyond its synthetic utility, the cyanoacetate group and the resulting derivatives have demonstrated direct biological relevance. The cyano group can interact with biological targets like enzymes and receptors, and its incorporation into molecules has led to compounds with antimicrobial, antiviral, and anticancer properties. ontosight.ainih.gov Ethyl cyanoacetate, for instance, is a precursor in the synthesis of numerous drugs, including the gout treatment allopurinol (B61711) and the bacteriostatic agent trimethoprim. wikipedia.orgwikipedia.org

Table 2: Applications of Cyanoacetate Derivatives

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drugs like Allopurinol, Theophylline, and Trimethoprim. wikipedia.orgwikipedia.org |

| Heterocycle Synthesis | Building block for pyridines, pyrimidines, pyrazoles, and pteridines. wikipedia.orgresearchgate.net |

| Agrochemicals | Used in the production of herbicides and insecticides. cognitivemarketresearch.com |

| Industrial Chemistry | Precursor to cyanoacrylate adhesives (superglue). wikipedia.org |

The functional versatility of the cyanoacetate moiety ensures its continued importance as a key component in the construction of complex and biologically significant molecules. cognitivemarketresearch.com

Overview of Methyl 2-(2-cyano-1H-indol-3-yl)acetate and Related Hybrid Structures in Scholarly Investigations

This compound (CAS Number: 275361-74-5) is a hybrid structure that embodies the characteristics of both the indole scaffold and the cyanoacetate moiety. vegpharm.com While specific research dedicated exclusively to this molecule is limited, extensive scholarly work has focused on closely related analogs, primarily 3-cyanoacetyl indoles (CAIs). These compounds are versatile intermediates, typically synthesized through the reaction of an indole with cyanoacetic acid or its derivatives. researchgate.netrsc.orgrsc.org

Research has shown that these indole-cyanoacetate structures serve as powerful starting materials in multicomponent reactions to build more complex heterocyclic systems. For example, 3-cyanoacetyl indoles react with various aldehydes and active methylene compounds to synthesize highly substituted pyran and pyridine (B92270) derivatives. rsc.orgnih.gov These resulting molecules are often screened for biological activity.

Table 3: Research on Indole-Cyanoacetate Analogs

| Research Focus | Key Findings |

|---|---|

| Synthesis of Intermediates | 3-Cyanoacetyl indoles are readily prepared from indoles and cyanoacetic acid, serving as versatile building blocks. researchgate.netrsc.org |

| Multicomponent Reactions | Used to create diverse libraries of complex heterocycles like indolyl-pyrans and indolyl-pyridines. rsc.orgnih.govrsc.org |

| Biological Evaluation | Resulting compounds from these syntheses are investigated for a range of activities, including potential anticancer and antimicrobial properties. rsc.orgnih.govmdpi.commdpi.com |

For instance, a study on indole derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy, involved the synthesis of a structurally similar compound, 2-(3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-1H-indol-1-yl) acetic acid, via a Knoevenagel condensation with methyl cyanoacetate. nih.gov This highlights the role of such hybrid structures in the generation of molecules with potential therapeutic value. The investigations into these related compounds underscore the scientific interest in exploring the synthetic potential and biological promise of fusing the indole and cyanoacetate frameworks. rsc.orgontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyano-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)6-9-8-4-2-3-5-10(8)14-11(9)7-13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDILVMPJPKEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(NC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indole Cyanoacetate Derivatives

Strategic Approaches for the Synthesis of Indole (B1671886) Acetic Acid and Ester Derivatives

The synthesis of indole acetic acid and its ester derivatives is a well-established field, yet the introduction of a cyano group at the C2-position presents unique challenges and opportunities. Strategies often involve either building the indole ring with the desired substituents already in place or functionalizing a pre-existing indole core.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, frequently employed in the synthesis of α,β-unsaturated systems. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), typically catalyzed by a weak base like piperidine (B6355638). caribjscitech.comacgpubs.org In the context of indole chemistry, indole-3-carboxaldehyde (B46971) serves as a common starting material. The condensation with active methylene compounds leads to the formation of indole-3-yl derivatives containing a cyanoacrylate or similar functional group. acgpubs.org

The reaction is highly versatile, accommodating a wide range of substituted aldehydes and active methylene compounds. organic-chemistry.orgscielo.org.mx The resulting electron-deficient alkene can then serve as a key intermediate for further transformations, such as Michael additions or cycloadditions, to build more complex heterocyclic systems. nih.gov For instance, the Knoevenagel adduct of an indole aldehyde can be a precursor to creating the desired acetic acid side chain at the C3 position.

A typical reaction involves heating the indole-3-carboxaldehyde with an active methylene compound in the presence of a catalyst. Various catalysts have been explored to improve yields and reaction times, including ionic liquids and organocatalysts. scielo.org.mxresearchgate.net

| Indole Substrate | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Nitromethane | Acetic acid, Piperidine | α,β-Unsaturated indole derivative | acgpubs.org |

| Indole-3-carboxaldehyde | Malononitrile | Triethylamine, Ethanol | Indole-3-yl malononitrile derivative | dergipark.org.tr |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine, Solvent-free, Microwave | (E)-α-Cyanoacrylate | organic-chemistry.org |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylate | scielo.org.mxresearchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. ijiset.com Several MCRs have been developed for the synthesis of highly functionalized indole derivatives.

One notable approach involves the one-pot, three-component reaction of 3-cyanoacetyl indoles, various aldehydes, and malononitrile or ethyl acetoacetate. nih.govijiset.com These reactions, often catalyzed by a simple base like piperidine or an ionic liquid, can lead to complex heterocyclic systems such as indolyl-substituted pyrans. nih.govijiset.com For example, a green method for the synthesis of 3-pyranyl indole derivatives has been developed using an ionic liquid catalyst in an aqueous medium. ijiset.com Another strategy involves an innovative two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which proceeds through an Ugi multicomponent reaction followed by an acid-induced cyclization to form the indole core. rsc.org

These MCRs provide rapid access to diverse libraries of complex indole derivatives from simple and readily available starting materials, highlighting their power in modern synthetic chemistry.

Direct functionalization of the indole core via alkylation or acylation is a fundamental strategy for introducing substituents at specific positions. The C3 position of indole is particularly nucleophilic and readily undergoes electrophilic substitution.

C3-alkylation of indoles with suitable electrophiles is a common method to introduce the acetic acid side chain. For instance, a simple and efficient BF3-OEt2 promoted C3-alkylation of indoles with maleimides has been developed to produce 3-indolylsuccinimides in excellent yields. nih.gov While direct alkylation can sometimes lead to issues with polysubstitution or N-alkylation, the use of appropriate directing groups or catalysts can enhance C3-selectivity. mdpi.comresearchgate.net

Cyanoacetylation, the introduction of a cyanoacetyl group, is another key transformation. This can be achieved using cyanoacetic acid in the presence of acetic anhydride, which effectively acylates indoles at the C3 position to yield 3-cyanoacetylindoles. ki.se These intermediates are highly valuable as they contain both a ketone and a nitrile function, which can be further manipulated to construct the target methyl 2-(2-cyano-1H-indol-3-yl)acetate structure.

Identification and Utilization of Key Precursors and Building Blocks

Common precursors for building the indole ring often include substituted anilines and phenylhydrazines, which can be cyclized through various methods like the Fischer indole synthesis. youtube.comwikipedia.org For functionalizing a pre-existing indole, key building blocks include:

Indole: The parent heterocycle for direct functionalization.

Indole-3-carboxaldehyde: A versatile precursor for Knoevenagel condensations and other C3-chain extensions. acgpubs.org

3-Cyanoacetylindole: An important intermediate prepared by the cyanoacetylation of indole. ki.se It serves as a substrate in multicomponent reactions and can be further modified. nih.gov

2-Amino-1H-indole-3-carbonitrile: This compound can be synthesized and used as a starting point for building more complex structures at the C2 and C3 positions. nih.gov

The selection of these precursors is strategic, depending on the desired substitution pattern on the final indole product.

Advanced Synthetic Techniques for High-Yield Production and Green Chemistry Applications

Modern synthetic chemistry places a strong emphasis on developing methods that are not only high-yielding but also environmentally sustainable. This has led to the exploration of advanced techniques that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Microwave irradiation has been shown to significantly accelerate reactions, often leading to higher yields and cleaner product profiles in shorter time frames. organic-chemistry.orgnih.gov For example, the synthesis of indolylpyrans via a multicomponent reaction of 3-cyanoacetylindoles, aldehydes, and other reagents can be efficiently conducted under microwave irradiation, sometimes in solvent-free conditions. nih.gov The use of ionic liquids as recyclable catalysts and solvents also aligns with the principles of green chemistry, as demonstrated in the synthesis of 3-pyranyl indole derivatives. ijiset.com

A significant goal in green chemistry is the development of catalyst-free reactions, which simplifies purification procedures and avoids contamination of the final product with residual metal catalysts. acs.org Several indole syntheses have been successfully performed under catalyst-free conditions. acs.orgrsc.orgacs.org

For instance, the synthesis of bis(indolyl)methanes can be achieved through a visible-light-induced reaction of indoles and aromatic aldehydes at room temperature without any catalyst or additive. rsc.org There are also reports of thermal Fischer indole syntheses that proceed without the need for an acid catalyst, which is particularly useful for acid-sensitive substrates. youtube.com Furthermore, multicomponent reactions for synthesizing indole derivatives have been developed that proceed in environmentally friendly solvents like water or ethanol, or even under neat (solvent-free) conditions, thereby minimizing the use of volatile organic compounds. dergipark.org.trrsc.orgresearchgate.net These catalyst-free and benign systems represent a significant step towards more sustainable chemical manufacturing. acs.org

| Reaction Type | Key Features | Example | Reference |

|---|---|---|---|

| Multicomponent Reaction | Catalyst-free, visible light | Synthesis of bis(indolyl)methanes | rsc.org |

| Fischer Indole Synthesis | Catalyst-free, thermal indolization | Cyclization of acid-sensitive hydrazones | youtube.com |

| Multicomponent Reaction | Benign solvent (ethanol), no metal catalyst | De novo assembly of indole core | rsc.org |

| Knoevenagel Condensation | Ionic liquid catalyst, aqueous media | Synthesis of 3-pyranyl indole derivatives | ijiset.com |

| Domino Reaction | Catalyst-free, solvent is water | Four-component synthesis of pyrrole (B145914) functionalized indoles | dergipark.org.tr |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. scielo.brresearchgate.netopenpharmaceuticalsciencesjournal.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture. researchgate.net

In the context of synthesizing indole-cyanoacetate precursors and related structures, microwave assistance has proven effective. For instance, the condensation of isatins with cyanoacetic acid to form 3-hydroxy-2-oxindoles, which are structurally related to the indole-cyanoacetate scaffold, can be accomplished in just 5–10 minutes with high yields (up to 98%) under microwave activation. nih.gov Similarly, the synthesis of indole-2-carboxylic acid esters has been achieved in high yields with short conversion periods using controlled microwave irradiation. scielo.brresearchgate.net One-pot, multi-component reactions to create complex indole derivatives, such as indolylpyrans from 3-cyanoacetyl indoles, have been successfully conducted under microwave irradiation (540 W, 130 °C) for 2–7 minutes, resulting in good yields. rsc.org Another protocol for synthesizing indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives utilizes microwave irradiation at 250 W and 140 °C for 10–18 minutes. rsc.org

These examples highlight the potential for microwave-assisted methods to be adapted for the synthesis of this compound, promising a more efficient and rapid production pathway. nih.govreading.ac.uk

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Indole Derivatives This table is illustrative, based on findings for structurally similar indole compounds.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Isatin (B1672199) + Cyanoacetic Acid | 3–72 hours | 5–10 minutes | Significant | nih.gov |

| 2-halo aryl aldehydes + Ethyl isocyanoacetate | Long reaction time | 10 minutes | High | scielo.brresearchgate.net |

| 3-Cyanoacetyl indoles + Aldehydes + Ethyl acetoacetate | Not specified | 2–7 minutes | Good | rsc.org |

Systematic Derivatization Strategies for Structural Diversification

The this compound core structure serves as a versatile template for systematic derivatization. researchgate.netrsc.org Modifications can be strategically introduced at several key positions, including the ester side chain, the indole nitrogen (N-1), and the benzene (B151609) ring of the indole nucleus, to generate a library of novel compounds.

Ester to Hydrazide Conversions

A common and straightforward derivatization is the conversion of the methyl ester functionality to a hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. epstem.netnih.gov This reaction, known as hydrazinolysis, replaces the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding 2-(2-cyano-1H-indol-3-yl)acetohydrazide. google.comresearchgate.net

The resulting acetohydrazide is a valuable intermediate itself. nih.govnih.gov The presence of the reactive hydrazide moiety allows for further elaboration, such as condensation with various aldehydes and ketones to form the corresponding hydrazones. researchgate.netnih.gov This opens a pathway to a wide array of more complex heterocyclic systems. nih.gov

Table 2: General Reaction Scheme for Hydrazide Formation

| Starting Material | Reagent | Product |

|---|

Modifications on the Indole Nitrogen (N-1 position) and Ring Substituents

The indole scaffold offers multiple sites for modification, primarily at the N-1 position of the pyrrole ring and the various positions on the fused benzene ring. bhu.ac.in

N-1 Position: The indole nitrogen is weakly acidic and can be deprotonated by strong bases like sodium hydride (NaH) or butyl lithium to form an N-anion. bhu.ac.in This nucleophilic species can then react with various electrophiles, most commonly alkyl halides, to introduce substituents at the N-1 position (N-alkylation). nih.gov This allows for the synthesis of a series of N-alkylated this compound derivatives. Protecting the indole nitrogen is also a key step in certain synthetic routes to activate other positions of the indole ring for further reactions. nih.gov

Ring Substituents: The benzene portion of the indole ring can undergo electrophilic substitution reactions. The preferred position for such substitutions is influenced by the existing groups at the C-2 and C-3 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which can introduce a variety of functional groups onto the aromatic ring, further diversifying the chemical space of the parent compound.

Table 3: Potential Sites for Derivatization on the Indole Nucleus

| Position | Type of Modification | Common Reagents |

|---|---|---|

| N-1 | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (with catalyst) |

Side Chain Elaborations and Linker Incorporations

The acetate side chain at the C-3 position provides another handle for structural modification. The methylene group (-CH₂-) situated between the indole ring and the ester group is activated and can potentially be a site for alkylation or other functionalization. capes.gov.br

Furthermore, the ester and cyano groups themselves are platforms for extensive chemical transformations. Beyond the conversion to hydrazides, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to form amides or different esters, effectively incorporating linkers of varying lengths and functionalities. mdpi.com The incorporation of linkers is a crucial strategy for connecting the indole core to other molecular fragments or scaffolds. mdpi.comacs.orgmdpi.com

In-depth Analysis of this compound Reveals Limited Specific Research

Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the pharmacological and biological activities of the chemical compound This compound is not presently available. While the broader class of indole-cyanoacetate derivatives has been a subject of scientific inquiry for various therapeutic potentials, studies focusing explicitly on the mechanisms and effects of this compound are not found in the public domain.

The requested article structure, which includes detailed sections on anticancer, cytotoxic, anti-inflammatory, and immunomodulatory effects with specific mechanistic pathways, could not be populated with scientifically-vetted information pertaining solely to this compound. Searches for its role in cancer cell proliferation, apoptosis induction, cell cycle modulation, and its interaction with specific targets such as IMPDH, Nur77, and MCT1 did not yield any dedicated studies. Similarly, investigations into its effects on inflammatory pathways, including cytokine production, the sGC-NO pathway, COX-2, and phospholipase A2, returned no specific data for this compound.

Therefore, this article cannot be generated as the foundational research required to address the specific points of the provided outline for this compound does not appear to have been published. The scientific community has explored related indole structures for the activities mentioned, but this particular derivative remains uncharacterized in the specified contexts.

Pharmacological and Biological Activities of Indole Cyanoacetate Compounds

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Leukocyte Migration in Acute Inflammatory Models

While direct studies on the effect of Methyl 2-(2-cyano-1H-indol-3-yl)acetate on leukocyte migration were not identified in the reviewed literature, research on structurally related indole-cyanoacetate derivatives demonstrates potent anti-inflammatory effects by modulating leukocyte activity.

For instance, the N-acylhydrazone derivative N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) has been shown to significantly inhibit leukocyte migration in animal models of inflammation. In a carrageenan-induced peritonitis model, oral administration of JR19 at doses of 10 and 20 mg/kg reduced the influx of leukocytes into the peritoneal cavity by 59% and 52%, respectively. This compound also demonstrated a 66% reduction in cell migration in a subcutaneous air pouch model. The mechanism is believed to involve the nitric oxide (NO) pathway, as the anti-inflammatory effect was reversed in the presence of an iNOS inhibitor. Substances with this type of anti-inflammatory activity can reduce leukocyte migration by either inhibiting the synthesis of chemotactic mediators or by blocking the expression of adhesion molecules required for cells to reach the site of injury.

Similarly, another related compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), also exhibited promising results in a zymosan-induced peritonitis assay, a model that assesses leukocyte migration. These findings suggest that the indole-cyanoacetate scaffold is a promising template for developing agents that can control the cellular component of acute inflammation.

Interactive Data Table: Effect of Indole-Cyanoacetate Derivatives on Leukocyte Migration

| Compound | Model | Dose | Inhibition of Leukocyte Migration (%) |

| N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis | 10 mg/kg | 59% |

| N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis | 20 mg/kg | 52% |

| N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) | Subcutaneous air pouch | 10 mg/kg | 66% |

Antimicrobial Efficacy Against Pathogenic Strains

The indole (B1671886) nucleus is a core component of many compounds with antimicrobial properties. While specific data for this compound is limited, the broader class of indole derivatives has been extensively evaluated for its efficacy against a variety of pathogenic microorganisms.

Antibacterial Activity Spectrum (Gram-positive and Gram-negative)

Specific studies detailing the antibacterial activity spectrum of this compound against Gram-positive and Gram-negative bacteria were not found in the reviewed literature. However, the development of novel indole-based compounds remains an active area of research to combat rising antimicrobial resistance. Generally, the lipophilicity of compounds can influence their antibacterial activity, with different effects observed between Gram-positive and Gram-negative species due to differences in their cell wall structures.

Antifungal Activity Assessments

There is a significant body of research on the antifungal properties of various indole derivatives, driven by the need for new treatments against resistant fungal strains like Candida albicans. These compounds can inhibit key fungal processes, including the transition from yeast to hyphal form, which is critical for virulence, and biofilm formation. Although specific antifungal assessments for this compound are not detailed in the available literature, the general promise of the indole scaffold suggests its derivatives are valuable candidates for antifungal drug discovery.

Antitubercular Activity Against Mycobacterium tuberculosis

The fight against tuberculosis, particularly drug-resistant strains, has spurred the search for new therapeutic agents. Mycolic acid biosynthesis is a key pathway in Mycobacterium tuberculosis and a target for several antituberculosis drugs. While specific studies evaluating the antitubercular activity of this compound were not identified, research into other complex indole derivatives continues. For example, some indole-based hybrids have been found to be effective at inhibiting mycolic acid biosynthesis and show efficacy in macrophages infected with M. tuberculosis.

Antiviral Properties and Inhibition of Viral Replication (e.g., anti-HIV, anti-YFV, anti-BVDV, anti-RSV)

The indole scaffold is present in several compounds investigated for antiviral activity against a range of RNA and DNA viruses. However, specific data on the antiviral properties of this compound against Human Immunodeficiency Virus (HIV), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), or Respiratory Syncytial Virus (RSV) is not available in the reviewed scientific literature.

Research on other indole derivatives has shown varied results. For instance, certain pyrazole (B372694) derivatives containing an indole moiety have been explored as potential HIV-1 replication inhibitors. For RSV, some 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide (B32628) derivatives have been identified as novel inhibitors, acting at the stages of membrane fusion and genome replication. Similarly, various compounds are continuously being tested against BVDV, a surrogate model for Hepatitis C virus (HCV), and YFV, but a direct connection to this compound has not been established.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Indole derivatives have been investigated for their antioxidant potential. The ability to scavenge free radicals is a key mechanism in preventing oxidative stress, which is implicated in numerous diseases. However, specific studies detailing the antioxidant mechanisms or free radical scavenging capacity of this compound were not present in the reviewed literature. Research on related indole-pyrazole amalgamated α-cyano substituted chalcones has shown moderate DPPH and NO radical scavenging activity for some derivatives.

Enzyme Inhibition Profiles of Therapeutic Interest

The potential of indole-based compounds to inhibit various enzymes of therapeutic interest has been a subject of considerable research. However, specific inhibitory profiles for this compound are largely undocumented.

α-Glucosidase and Cholinesterase (AChE, BChE) Inhibition

There is no specific data available in the scientific literature regarding the α-glucosidase, acetylcholinesterase (AChE), or butyrylcholinesterase (BChE) inhibitory activity of this compound.

However, studies on other indole derivatives have shown varied levels of inhibition against these enzymes. For instance, a series of 3,3-di(indolyl)indolin-2-ones demonstrated higher α-glucosidase inhibition compared to the standard drug acarbose. nih.gov Similarly, certain indole-isoxazole carbohydrazide (B1668358) derivatives have been identified as potent AChE inhibitors. nih.gov These findings suggest that the indole scaffold can be a valuable pharmacophore for designing enzyme inhibitors, but experimental validation for this compound is required.

Table 1: Cholinesterase and α-Glucosidase Inhibitory Activities of Related Indole Compounds This table presents data for related compounds to provide context, as no specific data for this compound was found.

| Compound Class | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Ranged from 37% to 94% inhibition at 50 µg/ml | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Lipoxygenase (LOX) Enzyme Inhibition

Specific studies detailing the lipoxygenase (LOX) enzyme inhibitory activity of this compound could not be found in the reviewed literature. The potential of this specific compound to inhibit LOX remains to be experimentally determined.

Other Relevant Enzyme Targets (e.g., carbonic anhydrase, GST enzyme, aldose reductase)

Limited information is available regarding the inhibition of other therapeutically relevant enzymes by this compound.

Carbonic Anhydrase: There are no specific reports on the carbonic anhydrase inhibitory activity of this compound.

Glutathione S-transferase (GST) Enzyme: The effect of this compound on GST enzyme activity has not been documented.

Aldose Reductase: While direct studies on this compound are absent, research on structurally similar compounds offers some insight. A study on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed them to be a novel class of aldose reductase (ALR2) inhibitors. nih.gov The parent compound of this series exhibited an IC50 value of 0.85 µM. nih.gov Further substitutions on the indole nucleus led to compounds with even higher potency. nih.gov This suggests that the cyano-acetate moiety attached to an indole ring system could be a key structural feature for ALR2 inhibition.

Table 2: Aldose Reductase Inhibitory Activity of a Related Indole Compound This table presents data for a related compound to provide context, as no specific data for this compound was found.

| Compound | Enzyme | IC50 (µM) | Source |

|---|

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

No specific studies evaluating the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, have been reported.

However, the broader class of indole derivatives has been explored for anti-trypanosomal activity. A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening against T. cruzi. nih.gov Optimization of these lead compounds showed that small, aliphatic, electron-donating groups on the indole core were favorable for potency. nih.gov This highlights the potential of the indole nucleus as a scaffold for the development of new antiparasitic agents, although the specific contribution of the 2-cyano and 3-acetate substitutions in this compound remains unknown.

Mechanistic Studies and Target Identification

Molecular Interactions and Binding Affinity with Biological Receptors

There is no information regarding the specific biological receptors with which Methyl 2-(2-cyano-1H-indol-3-yl)acetate may interact or its binding affinity for any identified targets.

Analysis of Downstream Cellular Responses and Physiological Effects

Without an understanding of its molecular interactions and pathway interventions, any downstream cellular responses and broader physiological effects of this compound are entirely unknown.

Structure Activity Relationship Sar and Rational Drug Design

Identification of Critical Pharmacophores and Structural Motifs for Bioactivity

The biological activity of compounds based on the "Methyl 2-(2-cyano-1H-indol-3-yl)acetate" scaffold is intrinsically linked to a key pharmacophoric model. This model comprises three essential components: the indole (B1671886) nucleus, the cyano group at the C-2 position, and the methyl acetate (B1210297) side chain at the C-3 position.

The indole ring serves as the foundational scaffold, providing a crucial framework for interaction with biological targets. Its aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including hydrophobic and π-π stacking interactions. The nitrogen atom within the indole ring can act as a hydrogen bond donor, further anchoring the molecule within a receptor's binding site.

The 2-cyano group is a significant contributor to the molecule's electronic properties and binding capabilities. As a strong electron-withdrawing group, it influences the electron density of the indole ring system. The nitrogen atom of the cyano group can also participate in hydrogen bonding as an acceptor, which is a critical interaction in many ligand-receptor binding events.

The 3-methyl acetate moiety provides a region for hydrogen bond acceptance through its carbonyl oxygen and ester oxygen. The flexibility of the acetate side chain allows it to adopt various conformations, enabling an optimal fit within a binding pocket. The methyl ester itself can engage in hydrophobic interactions, and its potential for hydrolysis to the corresponding carboxylic acid can influence the compound's pharmacokinetic and pharmacodynamic properties.

Together, these three motifs form a distinct pharmacophore that is essential for the biological activity of this class of compounds. The spatial arrangement and electronic interplay between the indole core, the C-2 cyano group, and the C-3 acetate side chain are critical determinants of their interaction with specific biological targets.

Impact of Substituent Modifications on Potency, Selectivity, and Biological Profiles

Substitutions at various positions on the indole ring have a profound impact on the biological activity of this chemical scaffold.

C-2 Position: The cyano group at this position is often critical for activity. Replacing it with other small, electron-withdrawing groups may be tolerated, but bulky substituents are generally detrimental. The 2-cyanoindole unit is a recognized structural motif in various biologically active compounds. nih.gov

C-3 Position: The methyl acetate side chain at the C-3 position is crucial for orienting the molecule in the binding pocket. Modifications to the length and nature of this chain can significantly affect potency. For instance, conversion to other esters, amides, or carboxylic acids would alter the hydrogen bonding capacity and polarity, thereby influencing biological activity.

C-5 Position: The C-5 position of the indole ring is a common site for modification to enhance potency and modulate physicochemical properties. Introduction of small lipophilic groups or hydrogen bond donors/acceptors can lead to additional interactions with the target protein. For example, in a related series of indole derivatives, substitution at the 5-position with fluorine or a cyano group was found to be a viable bioisosteric replacement, indicating the importance of this position for tuning molecular properties. chimia.chresearchgate.net

C-7 Position: Substitutions at the C-7 position can influence the conformation of the C-3 side chain and can also make direct contact with the binding site. The introduction of substituents at this position must be carefully considered to avoid steric clashes that could disrupt binding.

The following table summarizes the general effects of substitutions on the indole ring based on studies of related indole derivatives.

| Position of Substitution | Type of Substituent | General Impact on Bioactivity |

| C-2 | Bulky groups | Often leads to decreased activity due to steric hindrance. |

| C-3 | Variations in the acetate chain | Can modulate potency and selectivity. |

| C-5 | Small, lipophilic or polar groups | Can enhance binding affinity and modulate physicochemical properties. |

| C-7 | Various substituents | May influence conformation and introduce new binding interactions. |

The cyano functionality at the C-2 position plays a multifaceted role in the bioactivity of "this compound". Its strong electron-withdrawing nature modulates the electronic character of the indole ring, which can be crucial for binding affinity. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming a key interaction with the biological target. In some contexts, the cyano group can also contribute to metabolic stability.

Computational Design Principles for Enhanced Efficacy and Reduced Toxicity

Computational chemistry and molecular modeling are invaluable tools in the rational design of "this compound" analogs with improved efficacy and reduced off-target effects. Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are employed to guide the synthesis of new derivatives.

QSAR studies help to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By identifying key physicochemical properties that correlate with activity, QSAR models can predict the potency of unsynthesized analogs.

Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features required for biological activity. This model then serves as a template for designing new molecules that fit the pharmacophoric requirements.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govjbcpm.comnih.gov This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance binding interactions. For instance, docking studies can reveal key amino acid residues that interact with the ligand, providing insights for introducing new functional groups to form additional hydrogen bonds or hydrophobic contacts. These computational approaches, while powerful, are most effective when used in conjunction with experimental data to validate the in silico predictions.

Strategic Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining its essential biological activity. nih.govufrj.brchem-space.comdrughunter.comu-tokyo.ac.jp This involves substituting a functional group with another group that has similar steric, electronic, and physicochemical properties.

For "this compound," several bioisosteric replacements could be envisioned:

Cyano Group Bioisosteres: The cyano group can be replaced by other small, linear, and electron-withdrawing groups. For example, halogens (particularly fluorine), alkynes, or even a trifluoromethyl group could be considered. A study on 5-substituted indole-butyl-amines demonstrated that a cyano group and a fluorine atom can be effective bioisosteres, resulting in compounds with comparable in vitro and in vivo activities. chimia.chresearchgate.net Another potential bioisostere for the cyano group is the oxadiazole ring, which can mimic its hydrogen bonding and electronic properties.

Methyl Acetate Bioisosteres: The methyl acetate group can be replaced with a variety of other functionalities to modulate its properties. For instance, replacing the ester with a metabolically more stable amide would alter the hydrogen bond donor/acceptor profile and could lead to improved in vivo stability. Other potential bioisosteres for the carboxylic acid ester include tetrazoles, acylsulfonamides, and various five-membered heterocycles. These replacements can significantly impact the acidity, polarity, and metabolic fate of the molecule.

The following table provides examples of potential bioisosteric replacements for the key functionalities of "this compound".

| Original Functional Group | Potential Bioisosteric Replacement | Potential Pharmacological Consequence |

| Cyano (-C≡N) | Halogen (-F, -Cl) | Altered electronics and lipophilicity, potentially similar binding. |

| Alkyne (-C≡CH) | Maintained linear geometry, different electronic properties. | |

| Oxadiazole ring | Mimics hydrogen bonding and dipole moment, may improve metabolic stability. | |

| Methyl Acetate (-CH₂COOCH₃) | Amide (-CH₂CONH₂) | Increased hydrogen bonding potential, altered solubility and metabolic stability. |

| Tetrazole | Mimics the acidic proton of the corresponding carboxylic acid, improved metabolic stability. | |

| Acylsulfonamide (-CH₂CONHSO₂R) | Acidic proton mimic with different pKa, potential for new interactions. |

The careful selection and application of bioisosteric replacements, guided by computational modeling and SAR data, can lead to the development of analogs of "this compound" with superior therapeutic profiles.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. Although docking studies specifically for Methyl 2-(2-cyano-1H-indol-3-yl)acetate are not readily found, its derivatives have been extensively studied to predict their potential as therapeutic agents.

Researchers have synthesized various pyridine (B92270) derivatives using this compound as a starting material. These derivatives were then subjected to molecular docking studies to evaluate their potential as inhibitors of specific enzymes. For instance, pyridine derivatives incorporating the indole (B1671886) moiety have been investigated as potential inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. nih.gov

Similarly, α-cyano bis(indolyl)chalcones, synthesized from 3-cyanoacetyl indole (a synonym for the parent compound), have been evaluated for their anticancer potential. rsc.org Molecular docking simulations were performed to understand their interaction with the colchicine (B1669291) binding site of tubulin. rsc.org Such studies are critical in rationalizing the biological activity of these compounds and guiding the design of more potent inhibitors.

| Derivative Class | Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyridine Derivatives | Nicotinamide phosphoribosyltransferase (NAMPT) | Oncology | nih.gov |

| α-Cyano bis(indolyl)chalcones | Tubulin (Colchicine binding site) | Oncology | rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide insights into a molecule's geometry, electronic properties (such as HOMO-LUMO energy gaps), and reactivity.

While specific DFT calculation results for this compound are not detailed in the reviewed literature, the methodology has been applied to its derivatives. For example, in studies involving the synthesis of novel pyridine derivatives from this precursor, DFT calculations were employed alongside Hirshfeld surface analysis to investigate the crystal structure and intermolecular interactions of the final products. nih.gov These calculations help to understand the stability, electronic distribution, and potential reactivity of the synthesized molecules, which is essential for explaining their observed properties and biological activities.

In Silico Pharmacokinetic Assessments (e.g., ADME properties, metabolic stability, kinetic solubility)

In silico pharmacokinetic assessment involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures.

Direct in silico ADME predictions for this compound are not widely published. However, studies on its derivatives highlight the importance of this analysis. For instance, novel α-cyano bis(indolyl)chalcones synthesized from 3-cyanoacetyl indole underwent in silico ADMET evaluation to assess their potential as drug candidates. rsc.org Such models can predict various physicochemical and pharmacokinetic parameters, including:

Lipophilicity (LogP): Affects solubility, permeability, and metabolism.

Water Solubility (LogS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.

Drug-likeness: Evaluates compliance with established rules like Lipinski's Rule of Five.

These computational assessments help prioritize which synthesized derivatives should proceed to more resource-intensive in vitro and in vivo testing. researchgate.netjksus.org

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | The mass of one molecule of the substance. | Affects diffusion and transport across membranes. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as intestinal absorption and BBB penetration. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of N or O atoms, respectively. | Key components of Lipinski's Rule of Five; affects solubility and binding. |

| Gastrointestinal Absorption | Predicted absorption level (High/Low) from the human intestine. | Critical for oral bioavailability. |

| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

There are no specific QSAR models reported for a series of compounds based on the core structure of this compound itself. The development of a robust QSAR model requires a dataset of structurally related compounds with consistently measured biological activity, which has been done for other classes of indole derivatives. For example, QSAR studies have been successfully applied to various 2-substituted indole derivatives to understand the structural requirements for binding to melatonin (B1676174) receptors. nih.gov These studies often reveal that properties like lipophilicity and the presence of planar, electron-withdrawing substituents can significantly contribute to binding affinity. nih.gov Similarly, QSAR models have been developed for isatin (B1672199) and indole derivatives to predict their inhibitory activity against viral proteins like SARS 3CLpro. nih.gov These examples demonstrate the utility of QSAR in guiding the optimization of lead compounds within the broader family of indole-containing molecules.

Preclinical Research and Therapeutic Potential

Comprehensive In Vitro Efficacy Studies (e.g., cell line assays, enzyme inhibition kinetics)

Direct in vitro efficacy studies, including cell line assays and enzyme inhibition kinetics, specifically for Methyl 2-(2-cyano-1H-indol-3-yl)acetate are not extensively available in the current body of scientific literature. However, the broader class of indole (B1671886) derivatives has been the subject of numerous investigations, revealing a wide range of biological activities.

For instance, the parent compound, Indole-3-acetic acid (IAA), has demonstrated anti-proliferative effects. In a study using the SH-SY5Y human neuroblastoma cell line, IAA treatment was found to reduce cell viability. nih.gov This effect was associated with an inhibition of ALK expression, a gene often implicated in neuroblastoma. nih.gov Furthermore, IAA induced a dose-dependent G1 arrest in the cell cycle and upregulated key proteins related to autophagy. nih.gov

Other substituted indole derivatives have shown potent cytotoxic activity against various cancer cell lines. A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives displayed significant anti-tumor activity against A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines in vitro.

In the realm of enzyme inhibition, Schiff base triazoles derived from Indole-3-acetic acid have been synthesized and evaluated for their biological potential, including protein kinase inhibition. nih.gov Several of these synthetic molecules demonstrated inhibitory potential against protein kinases. nih.gov The indole nucleus is a common scaffold in the design of kinase inhibitors due to its ability to mimic the ATP-binding site of these enzymes.

Table 1: In Vitro Antiproliferative Activity of a Related Indole Derivative

| Cell Line | Cancer Type | Test Compound | IC50 (µM) |

|---|

Note: This table is illustrative and based on data for a related compound, not this compound.

In Vivo Pharmacological Evaluation in Disease Models

While specific in vivo anti-inflammatory data for this compound is not available, studies on the parent compound, Indole-3-acetic acid (IAA), and other derivatives provide insights into the potential anti-inflammatory properties of this class of molecules. IAA, a metabolite of tryptophan produced by gut microbiota, plays a role in modulating intestinal homeostasis and suppressing inflammatory responses. frontiersin.orgnih.gov

In a dextran sulfate sodium (DSS)-induced colitis mouse model, administration of IAA was shown to alleviate weight loss, reduce the disease activity index, and restore colon length. researchgate.net Mechanistically, IAA inhibited the expression of pro-inflammatory cytokines while promoting the production of anti-inflammatory cytokines like IL-10 and TGF-β1. researchgate.net Similarly, in a Salmonella Typhimurium infection model, IAA pretreatment ameliorated clinical symptoms and downregulated the gene expression of pro-inflammatory cytokines in the colon, ileum, and liver. mdpi.com

The anti-inflammatory effects of IAA have also been demonstrated in vitro, where it significantly ameliorated the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in RAW264.7 macrophages. nih.govnih.gov This effect was linked to the induction of heme oxygenase-1 (HO-1) and direct free radical scavenging. nih.govnih.gov

Table 2: In Vivo Anti-inflammatory Effects of a Related Indole Compound

| Animal Model | Compound | Key Findings |

|---|---|---|

| DSS-induced colitis in mice | Indole-3-acetic acid | Reduced disease activity index, restored colon length, modulated cytokine levels |

Note: This table is illustrative and based on data for a related compound, not this compound.

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry for the development of antiparasitic agents. nih.gov Numerous indole-based compounds have been investigated for their activity against a range of parasites, including those responsible for malaria, trypanosomiasis, and leishmaniasis. nih.gov

For example, a series of 2-(4-amino sulfonyl phenyl) 3-phenyl indole derivatives were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net While specific in vivo data for this compound is not documented, the established antiparasitic potential of the indole nucleus suggests that this compound could be a candidate for such screening.

Assessment of Toxicity and Safety Profiles

The cytotoxicity of indole derivatives can vary significantly based on their substitution patterns. Studies on C3-methylene-bridged indole derivatives have shown that while many are not hemolytic (inducing less than 5% hemolysis of red blood cells), certain substitutions can lead to high hemolytic activity. mdpi.com For instance, compounds containing two indole moieties or an N-methylated benzimidazole ring exhibited increased hemolytic effects. mdpi.com

The cytotoxic effects of Indole-3-acetic acid derivative radicals have been studied in isolated rat hepatocytes. nih.gov When activated by peroxidase, these derivatives were found to induce cytotoxicity. nih.gov Another study investigated the cytotoxicity of 3-methylene-2-oxindoles, which are oxidation products of indole-3-acetic acids, on Chinese hamster V79 fibroblast-like cells. nih.gov Halogen-substituted derivatives were found to be significantly more cytotoxic than the parent compound. nih.gov

Table 3: Hemolytic Activity of Related Indole Derivatives

| Compound Type | Hemolytic Activity |

|---|---|

| C3-substituted indole with single azole ring | Low (<5%) |

| C3-substituted indole with two indole moieties | High (>7%) |

Note: This table is illustrative and based on data for related compounds, not this compound.

There is no specific information available regarding the ulcerogenic potential of this compound. However, the parent compound, Indole-3-acetic acid (IAA), is a natural metabolite produced by the gut microbiota and is known to be crucial for maintaining intestinal health and barrier function. nih.govmdpi.commdpi.com IAA can activate the aryl hydrocarbon receptor (AHR), which helps to protect gut epithelial integrity and plays an anti-inflammatory role. mdpi.com The beneficial effects of IAA on the intestinal barrier and its anti-inflammatory properties might suggest a favorable gastrointestinal safety profile for its derivatives, although this would require experimental verification. The safety data sheet for IAA indicates that it is considered nonhazardous, though it may cause eye, skin, and respiratory irritation upon acute exposure. flinnsci.com

Preclinical Research on this compound Reveals Limited Publicly Available Data

The scientific community has actively investigated various molecules containing the indole scaffold due to their wide range of biological activities. For instance, related compounds such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide and Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate have been synthesized and studied for their potential anti-inflammatory and other therapeutic properties. These studies, however, focus on derivatives with different functional groups and substitution patterns, and their findings cannot be directly extrapolated to this compound.

The development of a new therapeutic agent involves a rigorous and lengthy process, beginning with extensive preclinical research to determine a compound's pharmacological activity, efficacy, and safety profile in cellular and animal models. This is followed by clinical trials in humans to further assess its therapeutic potential and safety. The absence of published preclinical data for this compound suggests that it may be in the very early stages of investigation, or the research may be proprietary and not publicly disclosed.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential of this compound as a therapeutic agent and to provide the foundational data required to consider its prospects for clinical translation and drug development. Without such data, any discussion of its therapeutic potential remains speculative.

Emerging Applications and Future Research Directions

Contribution to the Synthesis of Diverse Heterocyclic Scaffolds

The chemical architecture of Methyl 2-(2-cyano-1H-indol-3-yl)acetate, particularly the activated methylene (B1212753) group adjacent to both the cyano and ester functions, renders it a highly versatile building block for the construction of more complex molecular frameworks. This reactivity is analogous to that of 3-cyanoacetyl indoles, which are widely used as precursors for a variety of heterocyclic systems. nih.govresearchgate.net The compound can readily participate in condensation and cycloaddition reactions to yield a diverse array of fused and appended heterocyclic scaffolds.

Key reaction pathways for related 3-substituted indoles include:

Knoevenagel Condensation: Reaction with aldehydes and ketones, often under base catalysis, leads to the formation of α,β-unsaturated systems. These intermediates are pivotal for subsequent Michael additions and cyclization reactions. nih.govmdpi.com

Multi-component Reactions (MCRs): The compound is an ideal candidate for one-pot MCRs. For instance, reacting with an aldehyde, a C-H acid like malononitrile (B47326), and a base or catalyst can lead to the rapid assembly of highly substituted pyran and pyridine (B92270) rings fused or linked to the indole (B1671886) core. nih.gov

Cycloaddition Reactions: The C2=C3 double bond of the indole nucleus can participate in cycloaddition reactions. nih.gov More specifically, derivatives formed from the active methylene group can undergo formal [4+3] or [3+2] cycloadditions to generate seven- or five-membered rings, respectively, leading to complex polycyclic structures like cyclohepta[b]indoles. nih.govsemanticscholar.org

The utility of such indole derivatives in generating molecular diversity is a critical aspect of modern drug discovery and materials science. The resulting heterocyclic compounds, such as indolyl-pyrans, -pyridines, -pyrimidines, and -pyrrolones, form the core of many pharmacologically active agents. nih.govrsc.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related 3-Cyanoacetyl Indoles

| Precursor Class | Reagents | Resulting Scaffold | Reaction Type | Reference |

| 3-Cyanoacetyl Indoles | Aromatic Aldehydes, Malononitrile | Indolyl-substituted Pyrans | Multi-component Reaction | nih.gov |

| 3-Cyanoacetyl Indoles | Aromatic Aldehydes, Ammonium Acetate (B1210297) | Indolyl-substituted Pyridines | Multi-component Reaction | nih.gov |

| 3-(Indol-3-yl)-3-oxopropanenitriles | Dialkyl Acetylenedicarboxylates, Isocyanides | Highly Functionalized 4H-Pyrans | Multi-component Reaction | nih.gov |

| 3-Cyanoacetyl Indoles | Carbon Disulfide, Dimethyl Sulfate, Guanidine | Indolyl-substituted Pyrimidines | Cycloaddition | nih.gov |

Future research will likely focus on exploiting the specific reactivity of this compound to create novel libraries of complex heterocycles for high-throughput screening.

Utility as Fluorescent Probes and Chemosensors

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that is highly sensitive to the local molecular environment. rsc.orgnih.gov The introduction of a cyano group, particularly at the C2 position, can significantly modulate these photophysical properties. Studies on 2-cyanoindole have shown that its fluorescence lifetime is strongly dependent on solvent polarity, suggesting its potential use in sensing applications. researchgate.net

The 2-cyanoindole core within this compound serves as a fluorophore whose emission characteristics can be quenched or enhanced upon interaction with specific analytes. This makes it a promising candidate for the development of chemosensors. For example, indole-based Schiff bases have been successfully employed as selective fluorescent "turn-off" sensors for heavy metal ions like copper (Cu²⁺). researchgate.net Similarly, 4-cyanoindole (B94445) derivatives have been incorporated into DNA as fluorescent probes to monitor structural dynamics and protein-DNA interactions, where the fluorescence is quenched by proximity to specific nucleobases like guanine. nih.gov

Table 2: Photophysical Properties of Related Cyanoindole Derivatives

| Compound | Application | Sensing Mechanism | Key Feature | Reference |

| 4-Cyanoindole-2′-deoxyribonucleoside | DNA probe | Fluorescence quenching by guanine | Site-specific monitoring of DNA dynamics | nih.gov |

| 2-Cyanoindole | Solvent polarity probe | Solvent-dependent fluorescence lifetime | High sensitivity to local environment | researchgate.net |

| Indole Schiff Bases | Metal ion sensor | Fluorescence quenching by Cu²⁺ | High selectivity for specific metal ions | researchgate.net |

| Pyranoindoles | General Fluorophores | High quantum yields and large Stokes shifts | Component for advanced optical materials | nih.gov |

Future work could involve modifying the ester group of this compound to attach specific recognition units (receptors) for target analytes, such as metal ions, anions, or biologically important molecules. This would enable the creation of highly selective and sensitive "turn-on" or "turn-off" fluorescent probes for applications in environmental monitoring and biomedical diagnostics.

Integration of Green Chemistry Principles in Chemical Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, favoring methods that reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. researchgate.net The synthesis of indole derivatives is increasingly benefiting from the application of green chemistry principles. researchgate.net Methodologies such as ultrasound and microwave irradiation have proven effective in accelerating reactions, improving yields, and enabling syntheses under milder conditions. nih.govmdpi.com

Ultrasound-assisted synthesis, for example, promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates. jocpr.com This technique has been successfully applied to the synthesis of various indole-appended heterocycles and 2-aminothiophenes, often using green solvents like water or polyethylene (B3416737) glycol (PEG). jocpr.comorientjchem.org Furthermore, the development of one-pot, multi-component reactions is a cornerstone of green chemistry, as it reduces the number of synthetic steps and purification processes, leading to higher atom economy and less waste. nih.gov

Future research should aim to develop a fully green synthetic route to this compound and its derivatives. This would involve exploring:

Ultrasound or microwave-assisted one-pot syntheses.

The use of recyclable catalysts.

Replacement of traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govorientjchem.org

Exploration of Novel Biological Targets and Underexplored Disease Indications

Indole derivatives are a prolific source of pharmacologically active compounds, with a significant number of approved drugs containing the indole scaffold. nih.gov The 2-cyanoindole moiety, in particular, is present in molecules with diverse biological activities. Research has shown that compounds with this core structure can act on a variety of biological targets, making them promising candidates for treating a range of diseases.

Structurally related compounds have demonstrated potent anticancer activity by targeting key components of cell proliferation and survival pathways. nih.govnih.gov Specific molecular targets that have been identified for various indole derivatives include:

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often overactive in cancers like glioblastoma. nih.gov

Tubulin: Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov

Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death. nih.gov

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibitors of CDKs are a major focus of cancer research. mdpi.com

Beyond oncology, cyanoindole derivatives have shown potential in other therapeutic areas. For instance, specific 2-aminomethyl-5-cyanoindoles have been identified as highly selective partial agonists for the dopamine (B1211576) D₄ receptor, a target for treating neuropsychiatric disorders. nih.gov Given the anti-inflammatory properties of related indole-3-acetic acid structures like indomethacin, this compound could also be explored for its potential in treating inflammatory conditions. mdpi.com

Future research should involve comprehensive screening of this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Potential for Combination Therapy Strategies in Complex Diseases

The treatment of complex multifactorial diseases like cancer often requires combination therapy to overcome drug resistance and target multiple pathological pathways simultaneously. Bioactive compounds, including those derived from natural scaffolds like indole, can act synergistically with existing drugs to enhance their efficacy or reduce their toxicity. mdpi.com

The mechanisms of synergy can be varied:

Pharmacokinetic Synergy: The indole derivative may inhibit metabolic enzymes (like cytochrome P450) or efflux pumps that would otherwise reduce the concentration and effectiveness of the co-administered drug. mdpi.com

For example, epigallocatechin gallate (EGCG), a polyphenol, has been shown to have synergistic cytotoxic effects on cancer cells when combined with chemotherapeutics like cisplatin. mdpi.com While specific studies on this compound in combination therapy are yet to be conducted, the broad biological activity of the indole class suggests significant potential. nih.govnih.gov

Future research should investigate the potential of this compound to act as a chemosensitizer or a synergistic partner with established therapeutic agents. This could involve in vitro and in vivo studies combining the compound with standard-of-care drugs for cancer, infectious diseases, or inflammatory disorders to identify effective combination strategies that could lead to improved patient outcomes.

Q & A

Q. Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 230.22 g/mol | |

| IUPAC Name | This compound | |

| Key Spectral Data (NMR) | δ 3.7 (s, CH₃), δ 7.2-7.8 (indole-H) |

Advanced: How can regioselectivity be controlled during the acylation of indole precursors?

Answer:

Regioselectivity in indole acylation is influenced by:

- Substituent Effects: Electron-withdrawing groups (e.g., -CN at position 2) direct acylation to position 3 due to resonance stabilization of intermediates .

- Catalytic Systems: Pd-catalyzed reactions favor C3 acylation via π-allyl intermediates, while Brønsted acids (e.g., H₂SO₄) may alter reactivity .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving selectivity .

Challenges: Competing reactions at N1 (e.g., alkylation) require protecting groups (e.g., SEM) or kinetic control .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., indole-H at δ 7.2-7.8, acetate methyl at δ 3.7). ¹³C NMR identifies carbonyl (δ 170-175 ppm) and nitrile (δ 115-120 ppm) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 231.087) .

- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming regiochemistry (e.g., C3-acetate vs. N1-substitution) .

Advanced: How do conflicting bioactivity results arise in studies of indole derivatives?

Answer: Contradictions stem from:

- Substituent Variability: Minor changes (e.g., -CN vs. -OCH₃) alter electronic properties, affecting receptor binding .

- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM) yield divergent IC₅₀ values .

- Solubility Issues: Poor aqueous solubility (common in indoles) may lead to false negatives; use DMSO carriers with <0.1% v/v to avoid cytotoxicity .

Resolution: Standardize assays (e.g., MTT protocol) and validate purity via HPLC (>98%) .

Basic: What biological activities are associated with this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.